2,3-Dimethylbenzoxazolium tosylate
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Overview
Description
2,3-Dimethylbenzoxazolium tosylate is a chemical compound with the molecular formula C16H17NO4S and a molecular weight of 319.37 g/mol. It is primarily used as a building block in the synthesis of syryl or carbocyanine dyes. These dyes are significant in various scientific and industrial applications due to their fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylbenzoxazolium tosylate typically involves the reaction of 2,3-dimethylbenzoxazole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosylate group. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylbenzoxazolium tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles such as halides, azides, or thiolates.
Elimination Reactions: Under basic conditions, the tosylate group can be eliminated to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, sodium bromide, and thiolates are commonly used nucleophiles.
Bases: Triethylamine and pyridine are often used to facilitate substitution and elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as alkyl halides, azides, or thiolates are formed.
Elimination Products: Alkenes are the primary products of elimination reactions.
Scientific Research Applications
2,3-Dimethylbenzoxazolium tosylate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of fluorescent dyes, which are essential in various analytical techniques.
Biology: The fluorescent properties of the dyes synthesized from this compound make it valuable in imaging and diagnostic applications.
Medicine: The compound’s derivatives are explored for their potential use in photodynamic therapy and as biomarkers.
Industry: It is used in the production of materials that require specific fluorescent properties, such as optical brighteners and sensors.
Mechanism of Action
The mechanism of action of 2,3-dimethylbenzoxazolium tosylate involves its ability to act as a leaving group in substitution and elimination reactions . The tosylate group is a good leaving group due to its stability and ability to delocalize negative charge. This property facilitates the formation of various products through nucleophilic substitution and elimination pathways .
Comparison with Similar Compounds
2,3-Dimethylbenzoxazolium Methosulfate: Similar in structure but uses methosulfate as the counterion.
2,3-Dimethylbenzoxazolium Perchlorate: Uses perchlorate as the counterion and has different solubility and stability properties.
Uniqueness: 2,3-Dimethylbenzoxazolium tosylate is unique due to its tosylate group, which provides superior leaving group properties compared to methosulfate and perchlorate. This makes it more efficient in substitution and elimination reactions, leading to higher yields and more diverse product formation .
Properties
IUPAC Name |
2,3-dimethyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NO.C7H8O3S/c1-7-10(2)8-5-3-4-6-9(8)11-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJPBIYHSMRHL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=CC=CC=C2O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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